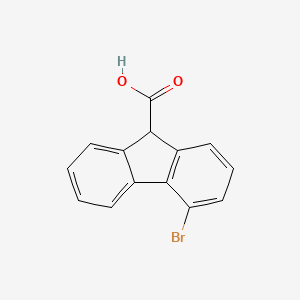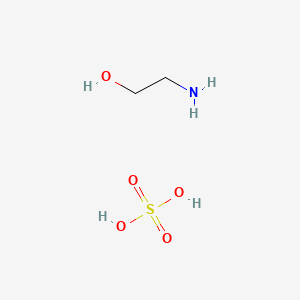
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbamic acid group attached to a nitronaphthofuran moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of naphthofuran followed by the introduction of a carbamic acid group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and carbamic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid groups but different aromatic or heterocyclic moieties.
Nitronaphthofuran derivatives: Compounds with similar nitronaphthofuran structures but different functional groups.
Uniqueness
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
125372-39-6 |
|---|---|
Molekularformel |
C14H10N2O5 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
methyl N-(2-nitrobenzo[e][1]benzofuran-7-yl)carbamate |
InChI |
InChI=1S/C14H10N2O5/c1-20-14(17)15-9-3-4-10-8(6-9)2-5-12-11(10)7-13(21-12)16(18)19/h2-7H,1H3,(H,15,17) |
InChI-Schlüssel |
UTWSPKNURDBVPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)









